molecular formula C8H17N3O2 B1223763 L-NIL

L-NIL

Cat. No.: B1223763
M. Wt: 187.24 g/mol
InChI Key: ONYFNWIHJBLQKE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-NIL can be synthesized through a multi-step process involving the reaction of L-lysine with ethyl chloroformate to form an intermediate, which is then reacted with ethylamine to produce the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the reactions being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-NIL primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ethyl chloroformate, ethylamine, and various solvents like DMSO and water. The reactions are typically carried out at room temperature, although some steps may require heating .

Major Products

The major product formed from the synthesis of this compound is N6-(1-iminoethyl)-L-lysine itself. Other products may include intermediates and by-products that are removed during the purification process .

Mechanism of Action

L-NIL exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide in response to inflammatory stimuli. By inhibiting iNOS, this compound reduces the levels of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets of this compound include the active site of iNOS, where it binds and prevents the conversion of L-arginine to nitric oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for inducible nitric oxide synthase over other isoforms of nitric oxide synthase, such as neuronal and endothelial nitric oxide synthase. This selectivity makes it a valuable tool in research focused on the specific inhibition of iNOS .

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid

InChI

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1

InChI Key

ONYFNWIHJBLQKE-ZETCQYMHSA-N

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N)N

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.